rac N-Acetyl-Pseudoephedrine

Description

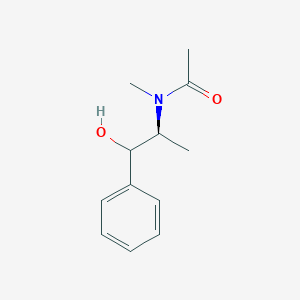

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-[(2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m0/s1 |

InChI Key |

ZZGMTCKULVMTDB-QHGLUPRGSA-N |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Rac N Acetyl Pseudoephedrine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For rac N-Acetyl-Pseudoephedrine, the primary disconnection is at the amide bond. This bond can be formed through the acylation of the secondary amine of a pseudoephedrine precursor.

Another key disconnection involves the carbon-nitrogen bond, suggesting a synthesis route starting from a phenylpropanone derivative. This approach would involve forming the amino alcohol skeleton first, followed by N-acetylation. These disconnections form the basis for the synthetic strategies discussed below.

Classical Racemic Synthesis Routes

Acylation of Racemic Pseudoephedrine Precursors

The most direct method for synthesizing this compound is the acylation of racemic pseudoephedrine. This reaction involves treating pseudoephedrine with an acetylating agent.

Common acetylating agents for this purpose include:

Acetic anhydride (B1165640)

Acetyl chloride

The reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the acidic byproduct. acs.org For instance, the acylation of pseudoephedrine using acetic anhydride can proceed efficiently in solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). acs.org While the reaction can occur without a base, the addition of a base such as triethylamine (B128534) significantly increases the reaction rate. acs.org

It's noteworthy that under neutral or basic conditions, N-acylation is strongly favored over O-acylation due to the rapid intramolecular O to N acyl transfer in pseudoephedrine β-amino esters. acs.org However, the use of reagents with electron-withdrawing groups, such as 4-nitrobenzoyl chloride, can yield a mixture of both N-acylated and O-acylated products. tandfonline.com

A study detailed a method where (+)-pseudoephedrine was acetylated to get the N-acetyl compound, which was then refluxed in glacial acetic acid. google.com Subsequent hydrolysis with an alkaline solution and extraction yielded the final product. google.com

Multi-Step Synthesis from Common Organic Feedstocks

An alternative to direct acylation of pseudoephedrine involves building the molecule from simpler, more common organic starting materials. This approach offers flexibility and can be more cost-effective, especially for large-scale production.

A common starting point for the synthesis of ephedrine (B3423809) and its derivatives is phenylacetylcarbinol (PAC). vu.edu.aunih.gov PAC itself can be produced via the fermentation of sugars in the presence of benzaldehyde (B42025), a process utilizing yeast. vu.edu.aunih.gov

The synthesis from common feedstocks involves a series of functional group transformations. A typical sequence is as follows:

Formation of a Phenylpropanone Intermediate: A Friedel-Crafts reaction between benzene (B151609) and 2-chloropropionyl chloride, catalyzed by a Lewis acid, can produce 2-chloro-1-phenyl-1-propanone. google.com

Amination: The resulting α-haloketone can then be reacted with methylamine (B109427) to introduce the nitrogen atom, forming 2-methylamino-1-phenyl-1-propanone. google.com

Reduction: The ketone is then reduced to a secondary alcohol. This reduction can be achieved using various reducing agents, and the stereochemistry of the resulting alcohol can be influenced by the choice of reagent and reaction conditions.

N-Acetylation: The final step is the acetylation of the secondary amine, as described in the previous section, to yield this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

| Parameter | Considerations |

| Solvent | The choice of solvent can influence reaction rates and selectivity. For acylation, dichloromethane and THF are commonly used. acs.org |

| Temperature | Reactions are often run at specific temperatures to control the rate and prevent side reactions. For example, some acylation reactions are performed at 0°C. dcu.ie |

| Catalyst | Lewis acids are used to catalyze Friedel-Crafts reactions. google.com In some cases, enzymatic catalysts are employed for specific transformations. researchgate.netunife.it |

| Base | The addition of a base like triethylamine can accelerate acylation reactions. acs.org |

| Purification | Recrystallization and column chromatography are common methods to purify the final product and remove byproducts such as the N,O-diacylated product. acs.org |

Emerging Synthetic Approaches

Research into more efficient and environmentally friendly synthetic methods is ongoing. One area of interest is the use of biocatalysis. Enzymes such as transaminases and oxidoreductases are being explored for the stereoselective synthesis of pseudoephedrine precursors. researchgate.netunife.it For instance, a two-step biocatalytic process involving a carboligation step followed by a transamination has been developed for the synthesis of nor(pseudo)ephedrine analogues. unife.it

Another novel approach involves chemoenzymatic cascades. For example, a gold-catalyzed hydration of a propargylic acetamide (B32628) followed by an enzymatic bioreduction or biotransamination has been reported for the synthesis of related amino alcohol derivatives. uniovi.es These emerging methods offer the potential for higher selectivity and reduced environmental impact compared to classical chemical syntheses.

Catalytic Synthesis Routes

Catalytic methods offer powerful tools for the synthesis of complex molecules like N-acetyl-pseudoephedrine by enabling reactions with high efficiency and selectivity, often under mild conditions. These routes can be broadly categorized into those using transition metals and those employing small organic molecules as catalysts.

Transition metal catalysis has been explored for the synthesis of related structures and key intermediates. For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the phenethylamine (B48288) skeleton of pseudoephedrine. mdpi.comfrontiersin.org The synthesis of ephedrine analogues has been achieved through methods involving the reduction of an amino ketone using a Palladium on Carbon (Pd/C) catalyst. dcu.ie

A notable approach combines gold catalysis with biocatalysis for the stereodivergent synthesis of nor(pseudo)ephedrine derivatives. uniovi.es This chemoenzymatic cascade involves the gold(I)-catalyzed hydration of N-(1-phenylprop-2-yn-1-yl)acetamide to form a keto amide intermediate. This intermediate is then subjected to stereoselective bioreduction. uniovi.es Specifically, the gold(I) NHC complex, [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) (IPrAuNTf2), effectively catalyzes the hydration step. uniovi.es

Furthermore, copper(II) complexes with N-acetyl-pseudoephedrine derivatives have been synthesized and studied, indicating the coordination of the N-acetylated compound to the metal center. researchgate.net While not a direct synthetic route to the ligand itself, this research highlights the interaction of N-acetyl-pseudoephedrine with transition metals.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents an alternative to metal-based catalysis. Ephedrine-derived bifunctional thioureas have been developed and utilized as organocatalysts in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net While this demonstrates the use of ephedrine derivatives as catalysts, the principles can be applied to the synthesis of the pseudoephedrine backbone. Chiral phosphoric acids, another class of organocatalysts, have been used in enantioselective Mannich reactions to produce β-aminoketones, which are precursors to the amino alcohol structure of pseudoephedrine. core.ac.uk

Biocatalytic Pathways to Related Scaffolds

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. This approach is particularly valuable for the synthesis of chiral molecules like pseudoephedrine and its derivatives, offering environmentally benign reaction conditions. acs.org

While specific literature on the direct enzymatic N-acetylation of pseudoephedrine to form N-acetyl-pseudoephedrine is not extensively detailed in the provided results, the principles of enzymatic acylation are well-established. Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective esterification or hydrolysis. acs.org These enzymes could potentially be engineered or selected for the specific N-acetylation of pseudoephedrine. A chemoenzymatic process for producing N-acetyl-d-neuraminic acid involves an N-acetylneuraminic acid aldolase, showcasing the use of enzymes for creating acetylated amine-containing compounds. acs.org

Significant research has focused on the biocatalytic synthesis of the core pseudoephedrine skeleton. A key intermediate in the production of ephedrine and pseudoephedrine is (R)-phenylacetylcarbinol ((R)-PAC). researchgate.net This chiral ketone can be synthesized from benzaldehyde and pyruvate (B1213749) using thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like acetohydroxyacid synthase (AHAS) and pyruvate decarboxylase (PDC). researchgate.net

Enzyme cascades have been developed for the one-pot synthesis of nor(pseudo)ephedrine from inexpensive starting materials. nih.gov One such cascade combines an (R)-selective thiamine diphosphate (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase. rsc.org This two-step process can produce (1R,2R)-norpseudoephedrine with excellent optical purity. rsc.org Another strategy involves the combination of an (S)-selective transaminase with an (S)-selective alcohol dehydrogenase to yield (1S,2S)-norpseudoephedrine. rsc.org

A chemoenzymatic approach has also been developed that couples a gold-catalyzed hydration with a stereoselective bioreduction or biotransamination. uniovi.es The enzymatic step, using either an alcohol dehydrogenase (ADH) or a transaminase (TA), acts on the keto amide intermediate to produce enantio- and diastereomerically enriched amino alcohol derivatives. uniovi.es For example, the bioreduction of the keto amide using the enzyme evo.1.1.200 can yield the (1R,2S)-hydroxy amide, a precursor to nor(pseudo)ephedrine derivatives. uniovi.es

The following table summarizes key enzymes and their roles in the synthesis of the pseudoephedrine scaffold:

| Enzyme/Catalyst | Reaction Type | Substrates | Product | Key Findings | Reference |

| (R)-selective ThDP-dependent carboligase & (R)-selective ω-transaminase | Two-step cascade | Benzaldehyde, Pyruvate, Alanine | (1R,2R)-Norpseudoephedrine | Achieves excellent optical purity (ee >99%, de >98%) and high space-time yields. | rsc.org |

| (S)-selective transaminase & (S)-selective alcohol dehydrogenase | Two-step cascade | 1-phenyl-1,2-propanedione | (1S,2S)-Norpseudoephedrine | Produces the product with high enantiomeric and diastereomeric excess (ee >98%, de >99%). | rsc.org |

| IPrAuNTf2 & Alcohol Dehydrogenase (evo.1.1.200) | Chemoenzymatic cascade | N-(1-phenylprop-2-yn-1-yl)acetamide | (1R,2S)-hydroxy amide | Gold-catalyzed hydration followed by stereoselective bioreduction. | uniovi.es |

| Acetohydroxyacid synthase (AHAS) / Pyruvate decarboxylase (PDC) | Acyloin-like condensation | Benzaldehyde, Pyruvate | (R)-phenylacetylcarbinol ((R)-PAC) | Key biocatalytic step in the industrial production of ephedrine and pseudoephedrine. | researchgate.net |

Stereochemical Investigations of Rac N Acetyl Pseudoephedrine

Diastereomeric Relationships within Pseudoephedrine Derivatives

Pseudoephedrine and its derivatives are characterized by the presence of two stereogenic centers at the C1 and C2 positions of the propan-1-ol backbone. This results in the existence of four possible stereoisomers, which occur as two pairs of enantiomers. The diastereomeric relationship arises between non-mirror-image stereoisomers.

The two enantiomeric pairs are pseudoephedrine and ephedrine (B3423809). Pseudoephedrine has the (1S,2S) or (1R,2R) configuration, while its diastereomer, ephedrine, possesses the (1R,2S) or (1S,2R) configuration. oup.compace.edu The N-acetylation of the secondary amine in pseudoephedrine to form N-Acetyl-Pseudoephedrine does not affect the stereochemical configuration at either chiral center. Therefore, rac-N-Acetyl-Pseudoephedrine is a 1:1 mixture of N-Acetyl-(1S,2S)-(+)-pseudoephedrine and N-Acetyl-(1R,2R)-(-)-pseudoephedrine. These two enantiomers are diastereomerically related to the enantiomers of N-Acetyl-Ephedrine.

Table 1: Stereoisomers of N-Acetyl-Ephedrine and N-Acetyl-Pseudoephedrine

| Compound Name | Configuration | Relationship |

|---|---|---|

| N-Acetyl-(1S,2S)-(+)-pseudoephedrine | (1S,2S) | Enantiomers |

| N-Acetyl-(1R,2R)-(-)-pseudoephedrine | (1R,2R) | |

| N-Acetyl-(1R,2S)-(-)-ephedrine | (1R,2S) | Enantiomers; Diastereomers of N-Acetyl-Pseudoephedrine isomers |

| N-Acetyl-(1S,2R)-(+)-ephedrine | (1S,2R) |

Racemization Studies and Mechanisms

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal quantities of both enantiomers, resulting in an optically inactive racemate. wikipedia.org This process is of significant interest as it can be used to recycle an undesired enantiomer in a resolution process.

The racemization of pseudoephedrine derivatives can occur through mechanisms that involve the temporary loss of chirality at one of the stereocenters. The most common pathway involves the formation of a planar, achiral intermediate. For pseudoephedrine derivatives, the stereocenter at C1, which is adjacent to the phenyl group (a benzylic position) and bears the hydroxyl group, is susceptible to epimerization. Under basic or acidic conditions, deprotonation can occur, forming a resonance-stabilized enolate or carbanion intermediate. Subsequent reprotonation can happen from either face of the planar intermediate, leading to a mixture of configurations at C1. wikipedia.org

Another potential mechanism, particularly relevant for N-acetylated amino acids, involves the formation of an azlactone (oxazolone) intermediate. mdpi.com This could theoretically occur in N-Acetyl-Pseudoephedrine if the C1 hydroxyl group is activated, allowing for intramolecular cyclization involving the N-acetyl group. The resulting azlactone is achiral at the C2 position, and its opening would lead to racemization at that center.

Several conditions have been shown to induce the racemization of ephedrine and related compounds. These methods generally involve the use of heat, strong bases or acids, or catalysts to facilitate the formation of the achiral intermediate.

Chemical Methods: The racemization of ephedrine enantiomers has been achieved by treatment with alkali alcoholates at elevated temperatures or with metal alkoxides in solvents like dimethyl sulfoxide. google.com Strong bases can abstract the proton at the benzylic C1 position, while acidic conditions can catalyze the formation of an enol, both leading to racemization. wikipedia.org

Biocatalytic Methods: Enzymatic processes offer a milder alternative for racemization. For instance, enzymes derived from the fungus Rhizopus Oryzae have been utilized for the racemization of d-ephedrine, suggesting that biocatalysis could be a viable strategy for its N-acetylated derivative. google.com

Table 2: Conditions for Racemization of Ephedrine Derivatives

| Method | Conditions/Reagents | Mechanism |

|---|---|---|

| High Temperature & Base | Alkali alcoholates (e.g., sodium ethoxide) in an alcohol solvent at high temperatures. | Formation of a planar enolate intermediate at C1. |

| Strong Base | Metal alkoxides in aprotic polar solvents (e.g., DMSO). | Deprotonation at the benzylic C1 position. |

| Acid Catalysis | Strong acids (e.g., HCl) in aqueous solutions. | Formation of a planar enol intermediate. |

| Biocatalysis | Enzymes from microorganisms like Rhizopus Oryzae. | Enzyme-catalyzed inversion of stereocenters. |

From a thermodynamic standpoint, racemization is a spontaneous process. A racemic mixture is entropically more favorable than an enantiomerically pure substance because it has a higher degree of disorder. The Gibbs free energy change (ΔG) for the conversion of a pure enantiomer to a racemate is therefore negative, driving the equilibrium towards a 1:1 mixture of enantiomers.

The kinetics of racemization, or the rate at which it occurs, is highly dependent on the reaction conditions and the stability of the transition state leading to the achiral intermediate. The rate can be determined by monitoring the change in the optical rotation of a solution over time. Kinetic studies allow for the optimization of conditions (e.g., temperature, pH, catalyst concentration) to either promote racemization for recycling purposes or prevent it to maintain stereochemical integrity.

Enantioselective and Diastereoselective Synthesis of N-Acetyl-Pseudoephedrine Analogs

The stereocontrolled synthesis of N-acetyl-pseudoephedrine analogs is a critical area of research, as the precise three-dimensional arrangement of atoms is paramount to the biological activity and pharmacological profile of these molecules. The presence of multiple stereocenters in the pseudoephedrine scaffold necessitates synthetic strategies that afford high levels of both enantioselectivity and diastereoselectivity. Methodologies often leverage the inherent chirality of starting materials or employ chiral auxiliaries and catalysts to guide the stereochemical outcome of key bond-forming reactions.

Asymmetric Construction of β-Amino Alcohol Systems

A cornerstone in the synthesis of N-acetyl-pseudoephedrine analogs is the asymmetric construction of the β-amino alcohol motif. A highly effective and widely utilized strategy involves the use of pseudoephedrine itself as a chiral auxiliary. This approach, pioneered by Myers and coworkers, allows for the highly diastereoselective alkylation of enolates derived from N-acylated pseudoephedrine amides. acs.org

The general procedure commences with the N-acylation of (+)- or (-)-pseudoephedrine to form the corresponding tertiary amide. This N-acetylated derivative then serves as the substrate for deprotonation to generate a chiral enolate. The chelation of the lithium cation between the enolate oxygen and the benzylic hydroxyl group of the pseudoephedrine auxiliary creates a rigid, well-defined conformation. This conformational rigidity is crucial for achieving high stereoselectivity in the subsequent alkylation step. The incoming electrophile preferentially attacks from the less sterically hindered face of the enolate, leading to the formation of one diastereomer in high excess. harvard.edu

The diastereoselectivity of this alkylation is remarkably high for a wide range of electrophiles. The presence of lithium chloride is often crucial for achieving optimal results, as it is believed to break up enolate aggregates and favor the formation of a monomeric reactive species. harvard.edu The newly formed α-substituted amide can then be cleaved under mild conditions to yield the desired β-amino alcohol precursor with high enantiomeric purity, and the pseudoephedrine auxiliary can be recovered.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides This table presents data on the diastereoselective alkylation of pseudoephedrine amides with various alkyl halides, a key step in the asymmetric synthesis of β-amino alcohol systems.

| Entry | Alkyl Halide (R-X) | Product (R) | Diastereomeric Ratio (dr) of Crude Product | Isolated Yield (%) |

| 1 | CH₃I | CH₃ | ≥99:1 | 99 |

| 2 | CH₃CH₂I | CH₃CH₂ | ≥99:1 | 99 |

| 3 | CH₂=CHCH₂Br | CH₂=CHCH₂ | ≥99:1 | 98 |

| 4 | C₆H₅CH₂Br | C₆H₅CH₂ | ≥99:1 | 97 |

| 5 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | ≥99:1 | 95 |

| 6 | CH₃(CH₂)₄I | CH₃(CH₂)₄ | ≥99:1 | 96 |

Data sourced from Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.

Beyond the use of pseudoephedrine as a chiral auxiliary, other asymmetric methods for the construction of β-amino alcohols include the use of chiral catalysts for reactions such as asymmetric hydrogenation of α-amino ketones or the aminohydroxylation of alkenes. However, the auxiliary-based approach remains a robust and predictable method for accessing a wide variety of enantiomerically enriched β-amino alcohol building blocks for the synthesis of N-acetyl-pseudoephedrine analogs.

Control of Stereochemistry in Acylation Reactions

The choice of acylating agent and reaction conditions is critical to ensure chemoselective N-acylation over O-acylation of the hydroxyl group. Common acylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The N-acylated product, such as N-acetyl-pseudoephedrine, is often a crystalline solid, which facilitates its purification. researchgate.net

It is crucial that the acylation proceeds to completion without epimerization of the stereocenters at C1 and C2 of the pseudoephedrine core. Under standard acylation conditions, these stereocenters are generally stable. The resulting N-acetyl group plays a pivotal role in the subsequent stereocontrolled reactions. In the context of the Myers asymmetric alkylation, the N-acetyl group is part of the amide functionality that is deprotonated to form the chiral enolate. The steric and electronic properties of the N-acyl group can influence the conformation of the enolate and, consequently, the diastereoselectivity of the alkylation.

Reaction Chemistry of Rac N Acetyl Pseudoephedrine

Functional Group Transformations and Derivatization

The chemical personality of rac-N-Acetyl-Pseudoephedrine is largely dictated by its amide and hydroxyl functionalities. These groups serve as focal points for a variety of transformations, enabling the synthesis of diverse derivatives.

Amide Hydrolysis and N-Deacetylation Studies

The acetyl group of rac-N-Acetyl-Pseudoephedrine can be removed through hydrolysis, a process that regenerates the parent pseudoephedrine structure. This N-deacetylation can be accomplished under both acidic and basic conditions.

Acidic Hydrolysis: Heating rac-N-Acetyl-Pseudoephedrine in the presence of strong aqueous acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the cleavage of the amide bond. The reaction mechanism involves the initial protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequent nucleophilic attack by a water molecule, followed by proton transfer and elimination of the amine, yields the corresponding carboxylic acid and the protonated amine. libretexts.org

Basic Hydrolysis: Alternatively, treatment with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) also facilitates amide hydrolysis. The mechanism in this case proceeds through the nucleophilic addition of a hydroxide ion to the amide carbonyl. libretexts.org This is followed by the elimination of the amide ion, which is a challenging step due to the poor leaving group ability of the amide ion. libretexts.org One study reported a 76% yield of (-)-ephedrine sulfate (B86663) from the hydrolysis of 1.0 g of N-Acetyl-(+)-Pseudoephedrine with 10 mL of 20% NaOH.

The conditions for amide hydrolysis are generally more stringent than those required for esters or acid chlorides, a testament to the stability of the amide bond. libretexts.org This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Hydroxyl Group Reactivity (e.g., Etherification, Esterification)

The secondary hydroxyl group in rac-N-Acetyl-Pseudoephedrine presents another site for chemical modification. While specific studies on the etherification and esterification of rac-N-Acetyl-Pseudoephedrine are not extensively detailed in the provided search results, the reactivity of the hydroxyl group in the parent compound, pseudoephedrine, is well-established and can be extrapolated. For instance, the hydroxyl group can be acetylated. caltech.edu

Enzymatic oxidation of the hydroxyl group in pseudoephedrine has been demonstrated. Pseudoephedrine dehydrogenase (PseDH) can catalyze the oxidation of the hydroxyl group to form the corresponding ketone, (S)-methcathinone. researchgate.net This highlights the potential for selective enzymatic transformations at this position.

Alkylation Reactions at Nitrogen or Carbon Centers

Alkylation reactions of pseudoephedrine derivatives have been a significant area of research, particularly in the context of asymmetric synthesis where pseudoephedrine serves as a chiral auxiliary. caltech.eduresearchgate.net

N-Alkylation: The nitrogen atom in N-acetylated pseudoephedrine is part of a tertiary amide, which generally reduces its nucleophilicity. However, alkylation at the nitrogen can still be achieved to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide in the presence of a base like sodium hydride can yield N-Methyl-N-acetylpseudoephedrinium iodide.

C-Alkylation (via Enolates): A more synthetically valuable transformation involves the alkylation of the α-carbon to the carbonyl group. By treating N-acylated pseudoephedrine with a strong base like lithium diisopropylamide (LDA), a chiral enolate can be generated. researchgate.netnih.gov These enolates undergo highly diastereoselective alkylation with a variety of alkyl halides. caltech.eduresearchgate.net The presence of lithium chloride is often crucial for achieving high diastereoselectivity. researchgate.net The resulting α-substituted products can then be converted into a range of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones. researchgate.net

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies.

Elucidation of Reaction Pathways

Alkylation of Pseudoephedrine Amide Enolates: The high diastereoselectivity observed in the alkylation of pseudoephedrine amide enolates is a result of the chiral environment created by the pseudoephedrine auxiliary. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid bicyclic structure. This conformation directs the incoming electrophile to attack from the less sterically hindered face of the enolate. nih.gov Interestingly, alkyl halides and epoxides have been found to add to opposite faces of the pseudoephedrine amide enolate, suggesting different transition state geometries for these electrophiles. nih.gov

Amide Hydrolysis: The mechanisms for both acid- and base-catalyzed amide hydrolysis have been extensively studied. libretexts.orguregina.ca In acidic hydrolysis, the key intermediate is the protonated amide, which activates the carbonyl group for nucleophilic attack by water. libretexts.org In basic hydrolysis, the reaction proceeds through a tetrahedral intermediate formed by the addition of a hydroxide ion. The rate-determining step can vary depending on the specific amide and reaction conditions. uregina.ca

Investigation of Intermediates and Transition States

Kinetic studies and computational analysis have provided insights into the intermediates and transition states of these reactions.

For the alkylation of pseudoephedrine amide enolates, the reaction rate has been shown to be dependent on the concentration of the alkyl halide. nih.gov For example, the alkylation of a specific pseudoephedrine-derived enolate with n-butyl iodide showed a first-order dependence on the concentration of the alkyl halide. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving rac N-Acetyl-Pseudoephedrine

The chemical behavior of N-Acetyl-Pseudoephedrine is significantly influenced by its inherent structural features, namely the presence of multiple reactive sites and stereogenic centers. These characteristics are pivotal in determining the regioselectivity and stereoselectivity of its reactions. While many advanced applications utilize enantiomerically pure pseudoephedrine to control synthetic outcomes, an analysis of reactions involving the racemic form (rac-N-Acetyl-Pseudoephedrine) provides fundamental insights into its chemical properties.

Regioselectivity

The primary instance of regioselectivity concerning this compound is observed during its synthesis from pseudoephedrine. Pseudoephedrine possesses two nucleophilic sites capable of reacting with an acetylating agent: the secondary amine and the secondary hydroxyl group. In practice, the acetylation reaction demonstrates high regioselectivity for the nitrogen atom.

The mechanism for this selectivity involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride (B1165640). The nitrogen atom is generally more nucleophilic than the oxygen atom of the hydroxyl group under neutral or basic conditions. Furthermore, steric hindrance around the hydroxyl group, caused by the adjacent phenyl and methyl groups, favors the acylation of the less sterically encumbered nitrogen atom. This results in the preferential formation of N-Acetyl-Pseudoephedrine over its O-acetylated isomer.

Stereoselectivity in Asymmetric Synthesis

N-Acyl derivatives of pseudoephedrine, including N-Acetyl-Pseudoephedrine, are well-regarded as powerful chiral auxiliaries in asymmetric synthesis. acs.orguwo.ca A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org When using a specific enantiomer of N-Acetyl-Pseudoephedrine, for instance, the (1S,2S) form derived from (+)-pseudoephedrine, it is possible to achieve high levels of diastereoselectivity in reactions such as enolate alkylation, conjugate additions, and aldol (B89426) reactions. acs.orgbeilstein-journals.orgacs.org

If racemic N-Acetyl-Pseudoephedrine is used, the reaction will produce a racemic mixture of the final products. However, the principles of diastereoselection remain critical. For any given molecule of the racemic auxiliary—be it (1S,2S) or (1R,2R)—it will direct the formation of a new stereocenter with a specific, predictable relative stereochemistry.

Mechanism of Stereocontrol in Alkylation Reactions

The most studied application of N-acyl pseudoephedrine amides is in the diastereoselective alkylation of their corresponding enolates. The process involves the following steps:

Deprotonation: The N-acyl pseudoephedrine amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively remove the α-proton and form a lithium enolate. wikipedia.org

Chelation and Facial Shielding: In the presence of lithium ions, the enolate adopts a rigid, chelated structure. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This chelation, along with the phenyl group of the auxiliary, effectively blocks one face of the enolate. wikipedia.org

Stereoselective Alkylation: An incoming electrophile, such as an alkyl halide, can therefore only approach from the less hindered, unblocked face, leading to the formation of one diastereomer in preference to the other. wikipedia.orgmasterorganicchemistry.com The presence of lithium chloride in the reaction mixture is often crucial for achieving high diastereoselectivity by ensuring a monomeric, tightly chelated enolate species. acs.org

The following table summarizes the results of highly diastereoselective alkylations of various (S,S)-(+)-pseudoephedrine amides, illustrating the effectiveness of the auxiliary in controlling stereochemistry.

Table 1: Diastereoselective Alkylation of (+)-Pseudoephedrine Amide Enolates

| Amide Precursor | Electrophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Propionamide | Benzyl Bromide | α-Benzylpropionamide | 91 | >95:5 |

| Propionamide | Ethyl Iodide | α-Ethylpropionamide | 89 | >95:5 |

| Phenylacetamide | Methyl Iodide | α-Methylphenylacetamide | 95 | >95:5 |

| Phenylacetamide | Isopropyl Iodide | α-Isopropylphenylacetamide | 85 | >95:5 |

Data sourced from Myers, et al. (1997). acs.org

Stereoselectivity in Reactions with Epoxides

Pseudoephedrine amide enolates also undergo efficient and highly diastereoselective alkylation reactions with epoxides. acs.orgcapes.gov.br These reactions are subject to "stereochemical matching and mismatching," where one enantiomer of the epoxide reacts much more selectively than the other with a given enantiomer of the chiral auxiliary. Interestingly, research has shown that epoxides and alkyl halides attack opposite π-faces of the pseudoephedrine amide enolate, a critical consideration for synthetic planning. acs.orgcapes.gov.br

Stereoselectivity in Conjugate Additions

Another important class of reactions is the conjugate (or aza-Michael) addition to α,β-unsaturated amides derived from pseudoephedrine. These reactions also proceed with a high degree of stereocontrol. An intriguing finding highlights the crucial role of the auxiliary's free hydroxyl group. When the hydroxyl group of the (S,S)-(+)-pseudoephedrine auxiliary is available, it directs the incoming nucleophile to one face of the molecule via lithium chelation. beilstein-journals.org However, if this hydroxyl group is protected (e.g., as a TBS-ether), this chelation is not possible. Steric hindrance from the protected group then becomes the dominant controlling factor, blocking the face it previously helped to open and leading to a reversal of diastereoselectivity. beilstein-journals.org

The following table illustrates this reversal of selectivity in the addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated pseudoephedrine amide.

Table 2: Reversal of Diastereoselectivity in Aza-Michael Addition

| Chiral Auxiliary | Product Diastereomer | Diastereomeric Ratio |

|---|---|---|

| (S,S)-(+)-Pseudoephedrine (unprotected OH) | (R,R) | 95:5 |

| (S,S)-(+)-Pseudoephedrine (OTBS protected) | (S,R) | 5:95 |

Data sourced from Badía, et al. as cited in related reviews. beilstein-journals.org

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of the protons and carbons within the molecule. In the case of N-acylated ephedrine (B3423809) derivatives, the presence of two stable rotamers in solution can be observed, often in nearly equal ratios, leading to a doubling of signals in the NMR spectra. springermedizin.de For instance, in the ¹³C NMR spectrum of a related compound, N-acetylephedrine, double peaks were observed for all carbon atoms of the rotamers. springermedizin.de The carbonyl group of the acetyl moiety typically appears around 170 ppm. springermedizin.de The signal for the carbon atom attached to the hydroxyl group (C-OH) is also a key indicator; its chemical shift confirms that acylation has occurred on the nitrogen atom and not the hydroxyl group. springermedizin.ded-nb.info

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton-proton networks within the side chain of rac N-Acetyl-Pseudoephedrine. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing an unambiguous assignment of the carbon signals based on the already assigned proton signals. These techniques, combined, allow for a complete and confident assignment of the ¹H and ¹³C NMR spectra, confirming the precise bonding arrangement of the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for N-Acetylated Ephedrine Derivatives

| Carbon Atom | Chemical Shift (ppm) - Rotamer 1 | Chemical Shift (ppm) - Rotamer 2 |

|---|---|---|

| Carbonyl (C=O) | 170.0 | 169.7 |

| C-OH | 75.1 | 74.8 |

Note: Data is based on a related N-acetylated ephedrine compound and illustrates the characteristic signal doubling due to the presence of rotamers. springermedizin.de

Given that the subject compound is a racemate (rac), it consists of an equal mixture of two enantiomers. Chiral shift reagents (CSRs), which are themselves chiral, can be used to differentiate between these enantiomers in an NMR experiment. When a CSR is added to the NMR sample, it forms transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. This separation allows for the determination of the enantiomeric ratio and thus the assessment of enantiomeric purity. The use of chiral auxiliaries and ligands, such as those derived from ephedrine and pseudoephedrine, in coordination chemistry highlights the importance of stereochemical analysis. researchgate.netresearchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragment ions.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is often characteristic of the molecule's structure. For N-acetylated derivatives of ephedrine and pseudoephedrine, a common fragmentation pathway involves the cleavage of the bond between the alpha and beta carbon atoms in the side chain. d-nb.inforesearchgate.net This leads to the formation of a dominant iminium ion with a mass-to-charge ratio (m/z) of 58. springermedizin.ded-nb.info Another observed fragmentation is the loss of the acetyl group from the nitrogen atom. d-nb.inforesearchgate.net The molecular ion peak for these compounds is often of low intensity, typically around 5-15% of the base peak. springermedizin.ded-nb.info Detailed analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass measurements, helps to confirm the structure of this compound.

Table 2: Key Mass Spectral Fragments for N-Acetylated Ephedrine/Pseudoephedrine Derivatives

| Fragment | m/z | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 207 | Represents the intact molecule |

| Iminium Ion | 58 | Dominant fragment resulting from α-β cleavage |

Note: The molecular weight of N-Acetyl-Pseudoephedrine is 207.27 g/mol. lgcstandards.com The fragmentation data is based on related N-acetylated compounds. springermedizin.ded-nb.info

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. In the context of mass spectrometry, replacing one or more atoms in a molecule with a heavier isotope (e.g., replacing hydrogen with deuterium) results in a predictable shift in the mass-to-charge ratio of the molecular ion and its fragments. Deuterated compounds, such as N-Acetyl Pseudoephedrine-d3, are valuable in various scientific fields, including mass spectrometry and NMR spectroscopy. cymitquimica.com By synthesizing an isotopically labeled version of this compound and analyzing its mass spectrum, researchers can gain deeper insights into fragmentation mechanisms. The labeled atoms will be retained or lost in specific fragments, providing definitive evidence for proposed fragmentation pathways. This technique is crucial for distinguishing between isobaric species (molecules with the same nominal mass) and for elucidating complex fragmentation cascades.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR spectrum is particularly sensitive to polar functional groups. The presence of the secondary amide group, introduced by the acetylation of the nitrogen atom, gives rise to characteristic absorption bands. The N-H stretch typically appears as a sharp band in the region of 3300-3500 cm⁻¹, while the strong amide I band (primarily C=O stretching) is observed around 1630-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1520-1570 cm⁻¹. The hydroxyl (-OH) group results in a broad absorption band, typically in the 3200-3600 cm⁻¹ range, often overlapping with the N-H stretch. Aromatic C-H stretching vibrations from the phenyl ring are observed just above 3000 cm⁻¹, with C=C stretching bands appearing in the 1450-1600 cm⁻¹ region. researchgate.netd-nb.info

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides strong signals for the aromatic ring vibrations and the carbon backbone of the molecule. researchgate.net The analysis of N-acetylephedrine, a diastereomer of N-acetylpseudoephedrine, has been performed using these techniques, confirming the presence and vibrational characteristics of the acetyl derivative. researchgate.netd-nb.info Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has also been shown to be effective in distinguishing between the solid-state structures of the parent diastereomers, ephedrine and pseudoephedrine, a capability that extends to their acetylated derivatives. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) | IR |

| Amide (N-H) | Stretching | 3300 - 3500 | IR |

| Aromatic (C-H) | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | IR, Raman |

| Amide I (C=O) | Stretching | 1630 - 1680 | IR (strong), Raman (moderate) |

| Amide II | N-H Bending, C-N Stretching | 1520 - 1570 | IR |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | IR, Raman |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are uniquely suited for studying stereochemistry. mdpi.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov For a molecule like N-Acetyl-Pseudoephedrine, which contains two chiral centers ((1S,2S) and (1R,2R) in the racemate), CD spectroscopy is a powerful tool for probing both its absolute configuration and its preferred solution-state conformation. nih.gov

The electronic transitions of the chromophores within the molecule—namely the phenyl ring and the amide group—give rise to CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral centers. nih.gov Studies on the parent compound, pseudoephedrine, have shown that its two chiral centers result in complex CD spectra. nih.gov The acetylation of the amino group to form the amide in N-Acetyl-Pseudoephedrine introduces another chromophore, further influencing the CD spectrum.

By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration of a specific enantiomer. researchgate.net Furthermore, changes in the CD spectrum upon varying solvent or temperature can provide valuable information about conformational changes and the dynamics of intramolecular hydrogen bonding between the hydroxyl and amide groups.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and provide complementary information. acs.org An anomalous ORD curve (showing both a peak and a trough) in the region of a chromophore's absorption band corresponds to a CD signal.

Historically, ORD was a primary method for assigning the absolute configuration of chiral molecules. While often superseded by CD for conformational analysis, ORD remains valuable. Specifically, measurements at wavelengths far from an absorption band (plain curves) can be used to confirm the presence of chirality and determine the direction of optical rotation at the standard sodium D-line (589 nm). The analysis of the full ORD curve across absorption bands can help in identifying and characterizing the electronic transitions responsible for the chiroptical properties of N-Acetyl-Pseudoephedrine.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration, bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction of this compound

Obtaining a single crystal of sufficient quality is the prerequisite for this technique. nih.gov While specific crystallographic data for rac-N-Acetyl-Pseudoephedrine is not prominently available, extensive studies have been conducted on its diastereomer, N-acetylephedrine. researchgate.netd-nb.info The crystal structure of N-acetylephedrine reveals critical structural features that are directly applicable to understanding N-Acetyl-Pseudoephedrine.

In the crystal structure of N-acetylephedrine, the acetamide (B32628) fragment is observed to be planar, a characteristic feature of peptide bonds due to resonance. d-nb.info The analysis confirms the molecular connectivity and the relative stereochemistry of the chiral centers. For a racemic mixture, the crystal will contain equal numbers of both enantiomers, either crystallizing as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of separate enantiomeric crystals). X-ray diffraction would distinguish between these possibilities and provide precise conformational data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.321(1) |

| b (Å) | 14.012(3) |

| c (Å) | 14.015(3) |

| Volume (ų) | 1240.2(4) |

| Z (molecules per unit cell) | 4 |

Crystallographic Studies of Diastereomeric Salts

The resolution of a racemic mixture like rac-N-Acetyl-Pseudoephedrine into its constituent enantiomers is often achieved by classical resolution. This process involves reacting the racemate with a single enantiomer of a chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.net X-ray crystallography is crucial in this context for several reasons:

Structural Verification: It confirms the formation of the salt and identifies which enantiomer of the racemate has co-crystallized with the resolving agent.

Mechanism of Recognition: It provides a detailed picture of the intermolecular interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces) within the crystal lattice. researchgate.netucl.ac.uk This insight into the specific molecular recognition between the resolving agent and one enantiomer over the other is fundamental to understanding and optimizing the resolution process.

Absolute Configuration: If the absolute configuration of the resolving agent is known, the absolute configuration of the separated enantiomer of N-Acetyl-Pseudoephedrine can be unequivocally determined.

Studies on the diastereomeric salts of parent compounds like ephedrine and pseudoephedrine with various chiral acids have shown that specific hydrogen-bonding networks and packing efficiencies are key determinants of successful resolution. researchgate.netucl.ac.uk These principles are directly applicable to the resolution and crystallographic analysis of rac-N-Acetyl-Pseudoephedrine.

Chromatographic Purity and Composition Analysis in Research Contexts

In the research and development of chemical compounds, establishing analytical methodologies to determine purity and composition is paramount. For this compound, a derivative of the diastereomer pseudoephedrine, chromatographic techniques are indispensable for separating it from starting materials, by-products, and stereoisomers. The inherent chirality and structural similarity to related substances necessitate the development of highly selective and sensitive analytical methods.

Method Development for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for assessing its purity, with many commercial standards specifying a purity of greater than 95% as determined by HPLC. lgcstandards.comadvatechgroup.com Method development typically focuses on reversed-phase chromatography due to its wide applicability.

A common approach involves using a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. For enhanced separation of polar analytes like N-acetylated amino alcohols, ion-pair chromatography can be employed. This technique introduces an ion-pairing reagent, such as sodium lauryl sulfate (B86663), into the mobile phase to improve retention and peak shape. mdpi.com

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the target analyte from potential impurities. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijpsonline.com The pH of the aqueous buffer is carefully controlled to ensure the consistent ionization state of the analyte, thereby achieving reproducible retention times. For instance, a reversed-phase HPLC method using a cyanopropyl column with a mobile phase of ammonium acetate (B1210297) buffer (pH 5.5) and acetonitrile has been shown to effectively separate structurally similar compounds. Detection is commonly performed using a UV detector, often at a wavelength around 220 nm. ijpsonline.com

Validation of the developed HPLC method is performed according to established guidelines to ensure its linearity, accuracy, precision, and robustness. ijpsonline.com This ensures that the method is fit for its intended purpose in a research setting, providing reliable data on the purity and composition of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C8 (250x4.6 mm, 5 µm) | ijpsonline.com |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate : Acetonitrile (50:50 v/v) | ijpsonline.com |

| Flow Rate | 1.0 ml/min | ijpsonline.com |

| Detection | UV at 220 nm | ijpsonline.com |

| Retention Time (Pseudoephedrine) | 2.2 min | ijpsonline.com |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, GC analysis is feasible, often after a derivatization step to enhance its thermal stability and chromatographic performance.

GC methods are particularly adept at separating diastereomers, such as ephedrine and pseudoephedrine, which can be challenging for other techniques. ojp.gov This capability is directly relevant for analyzing the purity of this compound and ensuring it is free from its diastereomer, N-Acetyl-Ephedrine.

In GC-MS analysis of N-acetylated ephedrine derivatives, a characteristic fragmentation pattern is observed. The dominant fragment is typically the iminium ion at a mass-to-charge ratio (m/z) of 58. springermedizin.de This fragment is formed by the cleavage of the bond between the alpha and beta carbon atoms in the side chain and serves as a key identifier in mass spectral analysis. springermedizin.de

To improve volatility and reduce peak tailing, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. nih.gov This process can, however, introduce complexities, as reactions with residual reagents or contaminants can sometimes lead to the formation of artifacts, requiring careful interpretation of the results. dshs-koeln.desci-hub.se

| Parameter | Condition/Observation | Reference |

|---|---|---|

| Analysis Type | Gas Chromatography-Mass Spectrometry (GC-MS) | springermedizin.de |

| Derivatization | Often used (e.g., with TFAA) to improve volatility | nih.gov |

| Key Mass Fragment | Dominant iminium ion at m/z = 58 for ephedrine/pseudoephedrine derivatives | springermedizin.de |

| Application | Separation of diastereomers (e.g., ephedrine and pseudoephedrine) | ojp.gov |

| Detection Limit (for derivatized Pseudoephedrine) | 1 ng/ml in plasma | nih.gov |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. It is particularly well-suited for the analysis of charged species and for challenging chiral separations. Given that this compound is a racemic mixture, CE is an ideal technique for separating its enantiomers.

In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. The development of a CE method for chiral separation typically involves the addition of a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.net

For the separation of ephedrine alkaloids and related compounds, various cyclodextrins, such as carboxymethyl-β-cyclodextrin, have proven effective. researchgate.net The mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral selector, which then migrate at different velocities. Method optimization involves adjusting the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature to achieve the best resolution. researchgate.netresearchgate.net This allows for the accurate determination of the enantiomeric composition of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | researchgate.net |

| Capillary | Fused-silica capillary (e.g., 50.2 cm length, 50 µm i.d.) | researchgate.net |

| Chiral Selector | Carboxymethyl-β-cyclodextrin or other cyclodextrin (B1172386) derivatives | researchgate.net |

| Background Electrolyte (BGE) | Borate or Phosphate buffer at optimized pH and concentration | researchgate.netresearchgate.net |

| Applied Voltage | Typically 20-30 kV | researchgate.net |

| Detection | UV detection (e.g., 214 nm) | researchgate.net |

Computational and Theoretical Studies of Rac N Acetyl Pseudoephedrine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Analysis of the HOMO-LUMO energy gap is crucial as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. DFT can also be employed to calculate various electronic properties, as outlined in the table below.

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. | Negative potential would be concentrated around the oxygen and nitrogen atoms, while positive potential would be found near the hydrogen atoms. |

This table is predictive and based on the expected application of DFT to the molecule.

Conformational Analysis and Energy Minima

The flexibility of the side chain in rac N-Acetyl-Pseudoephedrine allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structures, known as energy minima. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated.

The identification of global and local energy minima is crucial for understanding the molecule's behavior in different environments. These stable conformers can have distinct chemical and physical properties. For instance, the relative orientation of the N-acetyl group, the hydroxyl group, and the phenyl ring would significantly impact the molecule's ability to interact with other molecules or biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic properties with a high degree of accuracy. For this compound, this would be invaluable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. Comparing these predicted shifts with experimental data can help confirm the proposed structure and assign the observed spectral peaks. This approach has been successfully applied to related compounds like ephedrine (B3423809) and pseudoephedrine hydrochlorides. rsc.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT can also be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the identification of functional groups.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Investigation of Dynamic Conformational Behavior

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule explores different conformations in a given environment. This can provide a more realistic understanding of its flexibility and the transitions between different energy minima identified through conformational analysis.

Solvent Effects on Molecular Structure and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the structure and reactivity of a molecule. MD simulations are particularly well-suited to study these solvent effects.

By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around this compound and how they influence its conformational preferences. For example, in a polar solvent like water, conformations that maximize hydrogen bonding between the molecule's polar groups and the solvent would be favored.

The presence of a solvent can also affect the molecule's reactivity by stabilizing or destabilizing transition states. MD simulations can provide insights into the free energy landscape of chemical reactions in solution, offering a more complete picture than gas-phase quantum chemical calculations alone. Studies on similar molecules have shown that a solvent like water can enhance the polarity of the molecule. researchgate.net

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| Pseudoephedrine |

Reaction Pathway Modeling and Transition State Characterization

The N-acetylation of pseudoephedrine to form N-Acetyl-Pseudoephedrine is a reaction of significant interest. Computational modeling of this reaction pathway allows for a detailed understanding of the mechanism, energetics, and the factors governing its stereochemical outcome. While specific computational studies on the N-acetylation of pseudoephedrine are not extensively documented in publicly available literature, the principles can be inferred from studies on related ephedrine derivatives.

Reaction Mechanism: The N-acetylation of pseudoephedrine typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the methylamino group in pseudoephedrine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

Computational Approach: Density Functional Theory (DFT) is a powerful tool for modeling such reaction pathways. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the potential energy surface of the reaction can be explored to identify stationary points, including reactants, intermediates, transition states, and products.

Transition State Analysis: The transition state for the N-acetylation is characterized by the partial formation of the N-C(acetyl) bond and the partial breaking of the bond between the carbonyl carbon and the leaving group of the acetylating agent. Frequency calculations are performed to confirm the nature of the transition state, which should possess exactly one imaginary frequency corresponding to the reaction coordinate.

Solvent Effects: The inclusion of solvent effects, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate energetic data, as the polarity of the solvent can significantly influence the stability of charged or polar species involved in the reaction.

A hypothetical reaction energy profile for the N-acetylation of pseudoephedrine could be modeled to compare the activation barriers for the formation of the different stereoisomers, although without specific literature data, this remains a theoretical exercise.

Stereochemical Prediction and Chiral Discrimination Modeling

The presence of two chiral centers in N-Acetyl-Pseudoephedrine gives rise to four possible stereoisomers. Computational modeling plays a vital role in predicting the preferred stereochemical outcomes of its synthesis and in understanding the mechanisms of chiral discrimination by other chiral molecules, such as chiral stationary phases in chromatography.

Conformational Analysis: A prerequisite for accurate stereochemical prediction is a thorough conformational analysis of the N-Acetyl-Pseudoephedrine stereoisomers. Computational methods can identify the low-energy conformers and their relative populations. This is particularly important as the conformation of the molecule can influence its reactivity and how it interacts with a chiral environment. The conformational preferences of the parent pseudoephedrine molecule are known to be influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups, a factor that would be modified upon N-acetylation.

Modeling Stereoselective Reactions: In the context of synthesis, computational modeling can be used to predict the diastereoselectivity of the N-acetylation reaction if a chiral acetylating agent were used, or the enantioselectivity if a chiral catalyst were employed. By modeling the transition states for the formation of the different stereoisomeric products, the relative activation energies can be calculated. According to transition state theory, the product distribution is related to these energy differences.

Chiral Discrimination Modeling: The separation of enantiomers of rac-N-Acetyl-Pseudoephedrine is a critical application of chiral discrimination. Molecular modeling is a powerful tool to understand the interactions between the enantiomers of N-Acetyl-Pseudoephedrine and a chiral selector, such as a cyclodextrin (B1172386) or a chiral crown ether, which are often used in chiral chromatography.

Docking and Molecular Dynamics Simulations: Techniques like molecular docking can be used to predict the binding modes of the (1S,2S) and (1R,2R) enantiomers of N-Acetyl-Pseudoephedrine within the cavity of a chiral host. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of these diastereomeric complexes and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, and π-π stacking) that contribute to chiral recognition. The "three-point interaction model" is a guiding principle in understanding chiral recognition, and computational models can help to identify these key interactions.

Binding Energy Calculations: The free energy of binding for each enantiomer to the chiral selector can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). A significant difference in the binding energies of the two enantiomers would suggest a high degree of chiral discrimination and therefore a good potential for enantioseparation.

Data from a Hypothetical Chiral Discrimination Study:

Below is an interactive table representing hypothetical data from a computational study on the interaction of N-Acetyl-Pseudoephedrine enantiomers with a chiral selector.

| Enantiomer Configuration | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG, kcal/mol) | Key Intermolecular Interactions |

| (1S, 2S) | -7.2 | -8.5 | Hydrogen bond (OH to selector), van der Waals (phenyl ring in cavity) |

| (1R, 2R) | -6.5 | -7.1 | Weaker hydrogen bond, steric hindrance (methyl group) |

Applications of Rac N Acetyl Pseudoephedrine in Complex Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of N-acetyl-pseudoephedrine in organic synthesis is as a chiral auxiliary. caltech.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides, such as N-acetyl-pseudoephedrine. caltech.edu The resulting amide can then be used to direct the stereoselective formation of new stereocenters.

Diastereoselective Reactions Mediated by N-Acetyl-Pseudoephedrine

N-acetyl-pseudoephedrine amides are particularly effective in directing diastereoselective alkylation reactions. caltech.edu When the enolate of an N-acetyl-pseudoephedrine amide is generated, typically using a strong base, it can react with various electrophiles, such as alkyl halides. The stereochemistry of the pseudoephedrine backbone influences the direction of approach of the electrophile, leading to the preferential formation of one diastereomer over the other.

For instance, in the presence of lithium chloride, the enolates of pseudoephedrine amides undergo highly diastereoselective alkylations with a wide array of alkyl halides, producing α-substituted products in high yields. caltech.eduresearchgate.net This methodology has proven to be robust and applicable to a variety of substrates. The diastereoselectivity of these reactions is often excellent, allowing for the synthesis of products with a high degree of stereochemical purity.

A notable example is the use of pseudoephedrine amides in stereocontrolled aziridine (B145994) ring-opening reactions, which lead to the formation of γ-aminoamides with good yields. acs.org The chiral auxiliary on the enolate controls the diastereoselectivity of the reaction. acs.org

Enantioselective Transformations Guided by Its Stereocenters

The ultimate goal of using a chiral auxiliary is to produce an enantiomerically enriched final product. After the diastereoselective reaction, the chiral auxiliary is cleaved from the molecule to yield the desired product in high enantiomeric purity. The products from the alkylation of N-acetyl-pseudoephedrine amides can be converted into highly enantiomerically enriched carboxylic acids, alcohols, and aldehydes in a single step. caltech.edu

The stereochemical control exerted by the pseudoephedrine backbone is crucial in this process. The (1S,2S) configuration of (+)-pseudoephedrine, for example, directs the stereochemical outcome of the reaction. While research on N-acetyl-pseudoephedrine itself is more limited, the principles established with pseudoephedrine amides are directly applicable. The acetyl group modifies the properties of the parent compound but the fundamental stereodirecting ability of the pseudoephedrine core remains.

Role as a Synthetic Intermediate for Advanced Organic Molecules

Beyond its role as a chiral auxiliary, N-acetyl-pseudoephedrine and its derivatives can also serve as versatile synthetic intermediates, or building blocks, for the construction of more complex organic molecules, including N-heterocyclic compounds and polycyclic systems.

Precursor in the Synthesis of N-Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.govrsc.org The structural framework of N-acetyl-pseudoephedrine can be strategically modified and incorporated into various heterocyclic systems.

For example, the amino alcohol functionality present in the pseudoephedrine core is a common motif that can be utilized in the synthesis of heterocycles. Through a series of chemical transformations, the carbon and nitrogen backbone of N-acetyl-pseudoephedrine can be elaborated into rings of various sizes and functionalities. For instance, derivatives of N-acetyl-pseudoephedrine can be used to synthesize morpholin-3-ones through a chemospecific 6-exo-tet ring closure of trans-epoxyamides. researchgate.net

The synthesis of N-heterocyclic compounds often involves multi-step sequences, and intermediates derived from N-acetyl-pseudoephedrine can provide a stereochemically defined starting point. This is particularly valuable when the target heterocycle possesses multiple stereocenters. The development of domino, "click," and retro-Diels-Alder reactions has further expanded the toolkit for synthesizing complex N-heterocycles from chiral precursors. nih.gov

Building Block for Complex Polycyclic Systems

The construction of complex polycyclic systems is a significant challenge in organic synthesis. These intricate architectures are often found in natural products with potent biological activities. Chiral building blocks derived from readily available starting materials like pseudoephedrine are invaluable in this context.

The stereocenters inherent in N-acetyl-pseudoephedrine can serve as anchor points for the stereocontrolled construction of new rings. By carefully designing synthetic routes, chemists can leverage the existing stereochemistry to set new stereocenters in a predictable manner. For example, transannular reactions, which form bonds across existing rings, can be a powerful strategy for building polycyclic frameworks. acs.org While direct examples using N-acetyl-pseudoephedrine as a building block for complex polycyclic natural products are not extensively documented, the principles of using chiral pool starting materials are well-established. The functional groups of N-acetyl-pseudoephedrine—the amide, the hydroxyl group, and the phenyl ring—offer multiple points for further chemical modification and annulation reactions to build up polycyclic structures.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on N-Acetyl-Pseudoephedrine is predominantly focused on the application of its individual enantiomers, particularly (+)-N-Acetyl-Pseudoephedrine, as effective chiral auxiliaries. Chiral auxiliaries are compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The N-acetylated amide derived from pseudoephedrine has proven valuable in directing stereoselective transformations such as alkylation and aza-Michael reactions, enabling the synthesis of enantiomerically enriched molecules. nih.govwikipedia.orgnih.gov

Key research findings in this area are summarized below:

| Research Area | Key Findings |

| Asymmetric Synthesis | Enantiopure N-acetylpseudoephedrine amides serve as reliable chiral auxiliaries, guiding the formation of specific stereoisomers in high yields and diastereoselectivities. wikipedia.org |

| Stereocontrol | The stereochemical outcome of reactions is directed by the rigid conformation of the pseudoephedrine backbone after N-acetylation, allowing for predictable facial selectivity in enolate reactions. wikipedia.org |

| Materials Science | Recent innovative research has demonstrated the use of N-acetylpseudoephedrine in the development of novel nano graft copolymers. These composites have been investigated for their potential in biomedical applications, such as in the treatment of lung cancer cell lines. rdd.edu.iq |

| Analytical Chemistry | Characterization of N-acetylpseudoephedrine and its derivatives has been documented, often in the context of forensic analysis, utilizing techniques such as GC-MS, NMR, and FTIR. researchgate.net |

This landscape highlights a significant bias towards the application of the enantiopure forms, leaving the racemic mixture and the development of its resolution methods less explored.

Identification of Remaining Challenges and Knowledge Gaps

Despite its utility, research into rac N-Acetyl-Pseudoephedrine faces several challenges and reveals notable knowledge gaps:

Focus on Enantiopure Forms: The vast majority of literature details the use of enantiomerically pure N-acetylpseudoephedrine. wikipedia.orgnih.gov There is a conspicuous lack of research focused on the racemic mixture itself, including its synthesis, characterization, and potential applications.

Chiral Resolution: Efficient and scalable methods for the resolution of this compound into its constituent enantiomers are not well-documented. This gap hinders the accessibility of the individual enantiomers for research, especially in academic settings where purchasing pure stereoisomers may be cost-prohibitive.

Synthesis Optimization: While N-acetylation of pseudoephedrine is a straightforward reaction, there is limited research on optimizing this synthesis for the racemic form or developing alternative, greener synthetic routes that avoid regulated precursors. nih.govharvard.edu

Biological Activity: Beyond its recent exploration in a nano-copolymer for cancer therapy, the intrinsic biological or pharmacological properties of racemic N-acetylpseudoephedrine and its individual enantiomers remain largely uninvestigated. rdd.edu.iq Research on related pseudoephedrine derivatives has suggested potential antiviral activities, indicating a possible area for exploration. nih.gov

Analytical Difficulties: The chiral analysis of pseudoephedrine derivatives can be challenging, often requiring derivatization prior to chromatographic separation to achieve adequate resolution of enantiomers. pace.edu This adds complexity and potential for error in analytical procedures.

Proposed Future Research Avenues in Synthesis and Stereochemistry

Future synthetic and stereochemical research on this compound could be highly fruitful. The following avenues are proposed:

Development of Chiral Resolution Techniques: A primary focus should be the development of robust and economical methods for the separation of the racemic mixture. Techniques worth exploring include:

Diastereomeric Crystallization: Reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Enzymatic Resolution: Utilizing lipases or other enzymes that can selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer.